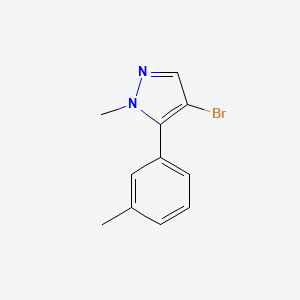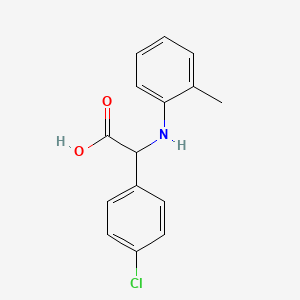
2,4-Dichloro-6-methoxyquinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-methoxyquinolin-7-ol is a chemical compound with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.07 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 2,4-Dichloro-6-methoxyquinolin-7-ol typically involves the reaction of 2,4-dichloroquinoline with methanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and requires careful control of temperature and reaction time to achieve high yields. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
2,4-Dichloro-6-methoxyquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-methoxyquinolin-7-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-methoxyquinolin-7-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,4-Dichloro-6-methoxyquinolin-7-ol can be compared with other similar compounds, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound is used as an intermediate in the synthesis of bioactive molecules.
4-Chloro-6-methoxyquinoline: It is another derivative of quinoline with different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C10H7Cl2NO2 |
|---|---|
Peso molecular |
244.07 g/mol |
Nombre IUPAC |
2,4-dichloro-6-methoxyquinolin-7-ol |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-9-2-5-6(11)3-10(12)13-7(5)4-8(9)14/h2-4,14H,1H3 |
Clave InChI |
IKTKECLFSZEHHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride](/img/structure/B13913574.png)




![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)



![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)



